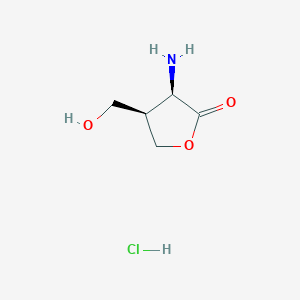

(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride, also known as D-ribose or ribose, is a natural sugar molecule that plays a crucial role in the production of ATP (adenosine triphosphate) in the body. ATP is the primary source of energy for all cellular processes, and ribose is essential for the synthesis of ATP.

Scientific Research Applications

Synthesis and Chemical Intermediates

Chiral 1,3-oxazinan-2-ones, closely related to the queried compound, are highlighted for their role as valuable intermediates in synthesizing pharmaceutical compounds and amino alcohols. A study by Ella-Menye, Sharma, and Wang (2005) introduced a new method for synthesizing chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives, showcasing the importance of such compounds in pharmaceutical synthesis (Ella-Menye, Sharma, & Wang, 2005).

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) studied polymorphism in ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound. This research underlines the importance of understanding polymorphic forms for the analytical and physical characterization of drug substances, which could be relevant for structurally similar compounds like (3R,4R)-3-Amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride (Vogt, Williams, Johnson, & Copley, 2013).

Organic Synthesis and Catalysis

Research by Kamal, Khanna, and Krishnaji (2007) on the lipase-catalyzed enantiomer separation of 3-hydroxy-4-(tosyloxy)butanenitrile to synthesize (R)-GABOB and (R)-Carnitine Hydrochloride exemplifies the potential for employing chiral compounds as intermediates in the synthesis of biologically active molecules. This suggests a role for this compound in enantioselective synthesis or as a starting material for active pharmaceutical ingredients (Kamal, Khanna, & Krishnaji, 2007).

Environmental Applications

Pignatello and Sun (1995) explored the complete oxidation of organic pollutants in water via the photoassisted Fenton reaction, demonstrating the potential for certain organic compounds to participate in environmental remediation processes. Although not directly related, the chemical properties of this compound could inform its reactivity in similar environmental applications (Pignatello & Sun, 1995).

properties

IUPAC Name |

(3R,4R)-3-amino-4-(hydroxymethyl)oxolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-4-3(1-7)2-9-5(4)8;/h3-4,7H,1-2,6H2;1H/t3-,4-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYCDBVRJQTXFC-VKKIDBQXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(=O)O1)N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)

![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)

![5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2748975.png)